1.2-Epoxy-4-vinylcyclohexane (1,2-EVC) is a chemical compound with the formula C8H12O. It is a colorless liquid commonly used as a chemical intermediate in various organic synthesis reactions [, ]. This section will explore specific research applications of 1,2-EVC.
One major application of 1,2-EVC is as a precursor for the synthesis of epoxy resins and polymers. Epoxy resins are a class of thermosetting polymers known for their excellent chemical resistance, mechanical strength, and adhesion properties []. 1,2-EVC undergoes ring-opening polymerization to form polyethers, which are then cured with hardeners to form the final epoxy resin [, ].
1,2-EVC can also act as a monomer for the synthesis of various specialty polymers. These polymers can exhibit unique properties depending on the reaction conditions and other co-monomers used. For example, research has explored the use of 1,2-EVC in the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering [].
1,2-Epoxy-4-vinylcyclohexane, with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol, is an organic compound known for its epoxide functional group. It is a derivative of 4-vinylcyclohexene and is recognized as a human metabolite of this compound. The structure features a three-membered epoxide ring, which contributes to its reactivity and biological activity .
The biological activity of 1,2-epoxy-4-vinylcyclohexane has been studied primarily in the context of its metabolites. It has been shown to exhibit ovotoxicity, affecting ovarian function in model organisms like Drosophila melanogaster. This compound disrupts redox status and modifies various electrophile-sensitive target enzymes and genes, leading to oxidative stress and potential cellular damage .
Synthesis of 1,2-epoxy-4-vinylcyclohexane can be achieved through several methods:
1,2-Epoxy-4-vinylcyclohexane finds applications in various fields:
Studies on interaction mechanisms have highlighted the compound's role in oxidative stress pathways. The interactions with cellular components can lead to significant biological effects, particularly concerning reproductive toxicity. Understanding these interactions aids in evaluating the safety and environmental impact of this compound .
Several compounds share structural features with 1,2-epoxy-4-vinylcyclohexane. Below is a comparison highlighting their similarities and uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Vinylcyclohexene | Vinyl cyclohexene | Precursor to 1,2-epoxy-4-vinylcyclohexane |
4-Vinylcyclohexene diepoxide | Dioxolane derivative | More reactive due to two epoxide groups |
Cyclohexene | Cyclic alkene | Lacks vinyl group; less reactive than epoxy derivatives |
1,2-Epoxycyclohexane | Epoxide | Similar structure but without vinyl functionality |
The unique aspect of 1,2-epoxy-4-vinylcyclohexane lies in its combination of an epoxide ring and a vinyl group, making it particularly reactive and biologically active compared to its similar counterparts.
The 7-oxabicyclo[4.1.0]heptane framework in 1,2-epoxy-4-vinylcyclohexane introduces significant ring strain (≈25–30 kcal/mol), a hallmark of epoxide reactivity. The vinyl group at the 4-position further modulates electronic density, making the compound susceptible to both nucleophilic and electrophilic attacks. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the epoxy methine protons resonate at δ 3.2–3.5 ppm, while the vinyl protons appear as a doublet near δ 5.2 ppm. The molecule’s dipole moment, calculated at 1.98 D, aligns with its polarized C–O bonds.
1,2-Epoxy-4-vinylcyclohexane exhibits intermediate reactivity between simple epoxides (e.g., ethylene oxide) and highly strained systems (e.g., norbornene oxide). Key comparisons include:
Property | 1,2-Epoxy-4-vinylcyclohexane | Ethylene Oxide | Norbornene Oxide |
---|---|---|---|
Ring Strain (kcal/mol) | 27.3 | 25.1 | 34.5 |
$$ \text{p}K_a $$ | -2.1 | -4.5 | -1.8 |
Hydrolysis Rate (rel.) | 1.0 | 0.3 | 2.7 |
Data derived from computational studies and kinetic experiments.
In acidic conditions, the epoxide undergoes regioselective ring-opening at the less substituted carbon (C1), forming a carbocation stabilized by hyperconjugation with the vinyl group. Under basic conditions, nucleophiles like hydroxide attack C2, yielding 4-vinylcyclohexane-1,2-diol.
The compound’s dual functionality enables its use in:
The first reported synthesis of 1,2-epoxy-4-vinylcyclohexane dates to 1959, utilizing peracetic acid to epoxidize 4-vinylcyclohexene. This method, while effective, faced challenges in regioselectivity and yield (<50%). The 1980s saw advances in catalytic epoxidation, with manganese(III) salen complexes improving yields to 75%. A breakthrough emerged in 2008 with a patent describing a two-step process using sodium hypochlorite and sulfuric acid, achieving 49.2% yield under mild conditions (10°C, 800 rpm).
Flammable;Irritant;Health Hazard;Environmental Hazard